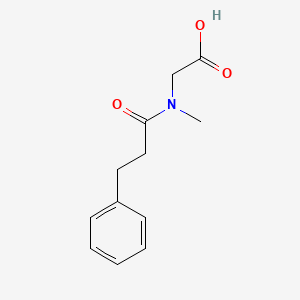

N-methyl-N-(3-phenylpropanoyl)glycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[methyl(3-phenylpropanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-13(9-12(15)16)11(14)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFLCGHQEKLLCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588431 | |

| Record name | N-Methyl-N-(3-phenylpropanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69267-30-7 | |

| Record name | N-Methyl-N-(1-oxo-3-phenylpropyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69267-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-(3-phenylpropanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Classification and Structural Features of N Acylglycines As Amino Acid Derivatives

N-Acylglycines represent a significant class of molecules within the broader family of amino acid derivatives. At their core, these compounds consist of an amino acid, glycine (B1666218), in which the nitrogen atom of the amino group is bonded to an acyl group. This acylation results in the formation of an amide linkage. The general structure can be depicted as R-CO-NH-CH2-COOH, where the "R" group is derived from a carboxylic acid.

The diversity of N-acylglycines stems from the vast array of possible acyl groups that can be attached to the glycine moiety. These can range from simple aliphatic chains to more complex aromatic or heterocyclic structures. For instance, N-acetylglycine is a simple N-acylglycine where the acyl group is acetyl. Phenylpropionylglycine is another example, and it is considered an acyl glycine. Acyl glycines are typically minor metabolites of fatty acids. sigmaaldrich.com However, in certain metabolic disorders, the levels of specific acyl glycines can be elevated. sigmaaldrich.com The production of acyl glycines is catalyzed by the enzyme glycine N-acyltransferase. sigmaaldrich.com

Structurally, the presence of the amide bond, the carboxylic acid group from the glycine, and the variable acyl chain impart a range of physicochemical properties to these molecules. They are recognized as a class of organic compounds known as n-acyl-alpha amino acids. hmdb.ca

Below is a table detailing the structural components of N-acylglycines:

| Component | Description | Significance |

| Glycine Backbone | The fundamental amino acid structure (-NH-CH2-COOH). | Provides the core scaffold and the carboxylic acid functional group. |

| Amide Linkage | The bond formed between the acyl group and the nitrogen of glycine (-CO-NH-). | Confers stability and influences the planarity of the molecule. |

| Acyl Group (R-CO-) | A functional group derived from a carboxylic acid. | The nature of the 'R' group determines the specific identity and properties of the N-acylglycine. |

N-methyl-N-(3-phenylpropanoyl)glycine fits within this classification, with the specific acyl group being 3-phenylpropanoyl. This acyl group consists of a three-carbon aliphatic chain attached to a phenyl ring.

The Significance of N Methylation in Modifying Amino Acid and Peptide Derivative Properties

N-methylation, the substitution of a hydrogen atom on a nitrogen with a methyl group, is a critical modification in medicinal chemistry and peptide science. This seemingly minor structural change can profoundly alter the physicochemical and biological properties of amino acids and their derivatives. rsc.orgnih.gov

One of the primary benefits of N-methylation is the enhancement of a molecule's pharmacokinetic profile. researchgate.net N-methylated peptides often exhibit increased resistance to enzymatic degradation, particularly by proteases, which leads to a longer in vivo half-life. merckmillipore.comnih.gov This increased stability is a crucial attribute for the development of peptide-based therapeutics.

Furthermore, N-methylation can significantly impact the solubility and lipophilicity of a compound. Studies have shown that N-methylation can lead to an increase in both aqueous solubility and lipophilicity. rsc.orgnih.gov This dual effect is advantageous for drug candidates, as it can improve both their distribution in aqueous biological fluids and their ability to cross lipid membranes.

The conformational flexibility of a molecule is also influenced by N-methylation. The introduction of a methyl group on the amide nitrogen can restrict the rotation around the amide bond, influencing the molecule's three-dimensional shape. This can be used to stabilize specific conformations that are favorable for binding to a biological target. merckmillipore.com

A summary of the effects of N-methylation on amino acid and peptide derivatives is presented in the table below:

| Property | Effect of N-Methylation | Reference |

| Proteolytic Stability | Increased | merckmillipore.comnih.gov |

| Lipophilicity | Increased | rsc.orgnih.gov |

| Aqueous Solubility | Increased | rsc.orgnih.gov |

| Membrane Permeability | Enhanced | researchgate.net |

| Conformational Flexibility | Modified | merckmillipore.com |

For N-methyl-N-(3-phenylpropanoyl)glycine, the presence of the N-methyl group is expected to confer these advantageous properties, distinguishing it from its non-methylated counterpart, N-(3-phenylpropanoyl)glycine.

Positioning N Methyl N 3 Phenylpropanoyl Glycine Within Current Chemical and Biological Research Paradigms

Chemoenzymatic and Chemical Synthetic Routes for N-Methylated Glycine and its Acylated Forms

The synthesis of this compound fundamentally involves the formation of two key bonds: the N-methyl bond on the glycine nitrogen and the N-acyl bond. The strategies to achieve this can be broadly categorized into chemical and chemoenzymatic methods, with considerations for both solution-phase and solid-phase approaches.

Reductive Amination and Direct Methylation Approaches

The introduction of the methyl group onto the glycine nitrogen is a critical step that is often performed on the glycine precursor before acylation.

Reductive Amination: This is a widely used method for N-alkylation of amines. For the synthesis of N-methylglycine (sarcosine), the process typically involves the reaction of glycine with formaldehyde (B43269) to form a Schiff base (or the corresponding hydroxymethyl adduct), which is then reduced in situ. A variety of reducing agents can be employed, each with its own advantages regarding selectivity, reactivity, and reaction conditions. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The Eschweiler-Clarke reaction, which uses formic acid as the reducing agent, is another classical method for exhaustive methylation.

Direct Methylation: This approach involves the direct reaction of a glycine derivative with a methylating agent. Common reagents include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). This reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom, enhancing its nucleophilicity. A significant challenge in this approach is controlling the degree of methylation, as over-methylation can lead to the formation of quaternary ammonium (B1175870) salts. Protecting the carboxyl group of glycine, often as an ester (e.g., ethyl glycinate), is a common strategy to prevent side reactions and improve solubility in organic solvents.

Once N-methylglycine is obtained, it can be acylated with 3-phenylpropanoyl chloride or a similarly activated form of 3-phenylpropanoic acid to yield the final product. The acylation is typically performed under basic conditions to neutralize the hydrogen chloride byproduct.

| Method | Methylating/Formylating Agent | Reducing Agent | Key Considerations |

| Reductive Amination | Formaldehyde | Sodium borohydride, Sodium cyanoborohydride, H₂/Catalyst | Good control over mono-methylation; requires careful pH control. |

| Eschweiler-Clarke Reaction | Formaldehyde | Formic Acid | Drives the reaction towards exhaustive methylation; requires higher temperatures. |

| Direct Methylation | Methyl iodide, Dimethyl sulfate | N/A (Base required) | Risk of over-methylation to quaternary salt; requires protection of the carboxyl group. |

Biocatalytic and Fermentative Production of N-Alkylated Glycine Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing N-alkylated amino acids. Enzymes can operate under mild conditions, often without the need for protecting groups, thereby reducing waste and simplifying purification processes.

The production of N-methylglycine (sarcosine) can be achieved using enzymes such as sarcosine (B1681465) dehydrogenase or L-pipecolate oxidase. Furthermore, advances in metabolic engineering and synthetic biology have enabled the fermentative production of N-methylated amino acids. This involves engineering microbial strains to express specific enzymatic pathways that convert simple feedstocks into the desired product. For instance, pathways involving N-methyltransferases can be introduced into host organisms like Escherichia coli or Saccharomyces cerevisiae to produce N-methylated glycine from glycine. These biocatalytic methods primarily focus on generating the N-methylglycine precursor, which would then be acylated chemically.

Considerations for Solid-Phase Synthesis of N-Methylated Acylglycines

Solid-phase peptide synthesis (SPPS) techniques can be adapted for the synthesis of N-methylated acylglycines, particularly when creating libraries of related compounds. The synthesis typically begins with anchoring Fmoc-protected N-methylglycine to a solid support (resin). The Fmoc protecting group is then removed, and the exposed secondary amine is acylated with 3-phenylpropanoic acid using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU.

Several challenges are specific to the solid-phase synthesis of N-methylated amino acids:

Slower Coupling Kinetics: The secondary amine of N-methylglycine is sterically more hindered and less nucleophilic than a primary amine, leading to slower acylation reaction rates. This may require extended coupling times or the use of more potent coupling reagents.

Diketopiperazine Formation: N-methylated dipeptides are particularly prone to intramolecular cyclization to form diketopiperazines, which cleaves the peptide from the resin, leading to significant yield loss. This is especially problematic when the N-methylated residue is at the C-terminus. Careful selection of the resin and protecting groups can mitigate this side reaction.

Development of Precursors and Analogs for this compound

The properties and potential applications of this compound can be explored and optimized through the synthesis of various analogs. This involves modifications to both the acyl and the N-methylglycine portions of the molecule.

Precursors: The primary precursors are N-methylglycine (sarcosine) and 3-phenylpropanoic acid (hydrocinnamic acid) . The synthesis of these precursors is well-established. N-methylglycine can be prepared as described in section 2.1.1, while 3-phenylpropanoic acid can be synthesized via methods such as the hydrogenation of cinnamic acid.

Analog Development:

Acyl Chain Modification: Analogs can be created by altering the 3-phenylpropanoyl group. This includes changing the length of the alkyl chain (e.g., using phenylacetic acid or 4-phenylbutanoic acid), introducing substituents on the phenyl ring (e.g., hydroxyl, methoxy, or halo groups), or replacing the phenyl ring with other aromatic or heterocyclic systems. These modifications can systematically alter the lipophilicity, steric bulk, and electronic properties of the molecule.

Amino Acid Modification: While the core subject is this compound, related analogs could be synthesized by replacing glycine with other amino acids like alanine (B10760859) or valine before N-methylation and acylation. This would create a homologous series to study structure-activity relationships.

N-Alkyl Group Variation: The N-methyl group can be replaced with other alkyl groups (e.g., ethyl, propyl) to probe the steric requirements of its biological interactions.

| Analog Type | Modification Strategy | Example Precursor | Resulting Analog Structure |

| Acyl Chain Length | Varying the carboxylic acid | Phenylacetic acid | N-methyl-N-(2-phenylacetyl)glycine |

| Acyl Ring Substitution | Using a substituted acid | 4-Hydroxyphenylpropanoic acid | N-methyl-N-(3-(4-hydroxyphenyl)propanoyl)glycine |

| Amino Acid Backbone | Replacing glycine | N-methylalanine | N-methyl-N-(3-phenylpropanoyl)alanine |

| N-Alkyl Group | Using a different alkylamine precursor | N-ethylglycine | N-ethyl-N-(3-phenylpropanoyl)glycine |

Tailored Derivatization Techniques for Analytical Purposes

The quantitative analysis and detection of this compound in complex matrices often require derivatization to enhance its analytical properties for techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Strategies for Enhanced Spectroscopic and Chromatographic Detection of N-Acylglycines

The primary goal of derivatization is to improve volatility for GC analysis or to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC.

For Gas Chromatography (GC): The target molecule is not sufficiently volatile for GC analysis due to the polar carboxylic acid group. Therefore, derivatization is essential.

Esterification: The carboxylic acid group is converted into a more volatile ester. This can be achieved using reagents like diazomethane (B1218177) (to form a methyl ester) or, more commonly and safely, through reaction with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst.

Silylation: This is a very common technique where active hydrogens, such as the one in the carboxyl group, are replaced with a trialkylsilyl group, typically trimethylsilyl (B98337) (TMS). Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and produce volatile and thermally stable derivatives suitable for GC-Mass Spectrometry (GC-MS) analysis.

For High-Performance Liquid Chromatography (HPLC): While the native compound may be detectable by UV spectroscopy due to the phenyl ring, its sensitivity can be low. Derivatization can introduce a tag that allows for more sensitive detection.

Fluorescent Tagging: Reagents that react with the carboxylic acid group to attach a highly fluorescent moiety are used for trace-level analysis. Examples include 4-bromomethyl-7-methoxycoumarin (B43491) (Br-Mmc) or 9-anthryldiazomethane (B78999) (ADAM). These derivatives can be detected with very high sensitivity using a fluorescence detector.

UV Chromophore Attachment: To enhance UV detection, the carboxylic acid can be derivatized with a reagent containing a strong chromophore, such as p-bromophenacyl bromide.

These derivatization strategies are crucial for developing robust analytical methods for the quantification and metabolic profiling of N-acylglycines.

Stereochemical Assignment via Chiral Derivatization

The stereochemical assignment of chiral molecules is a critical step in synthetic chemistry and pharmacology to understand their biological activity and to ensure enantiomeric purity. While this compound is itself an achiral molecule, its synthetic precursors or derivatives may possess chiral centers. For instance, if a chiral center were introduced at the alpha-carbon of the glycine moiety (e.g., N-methyl-N-(3-phenylpropanoyl)alanine) or on the 3-phenylpropanoyl chain, determining the absolute configuration would be essential. Chiral derivatization is a powerful and widely used indirect method for this purpose. wikipedia.org

The fundamental principle involves reacting the enantiomeric mixture of the analyte with a single enantiomer of a chiral derivatizing agent (CDA). This reaction covalently links the CDA to each enantiomer of the analyte, forming a new pair of compounds that are diastereomers. wikipedia.org Unlike enantiomers, which have identical physical and chemical properties in an achiral environment, diastereomers possess distinct properties. This difference allows them to be separated and quantified using standard achiral analytical techniques, such as High-Performance Liquid Chromatography (HPLC), or distinguished using spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgnih.gov

For a chiral analogue of this compound, the terminal carboxylic acid functional group serves as the primary handle for derivatization. The reaction typically involves the formation of a diastereomeric amide or ester by coupling the carboxylic acid with a chiral amine or a chiral alcohol, respectively. This process usually requires the use of a coupling agent to activate the carboxylic acid.

Methodology for Derivatization and Analysis:

Reaction: The chiral analyte is dissolved in an appropriate aprotic solvent (e.g., acetonitrile, dichloromethane). A chiral derivatizing agent (e.g., a chiral amine) is added, along with coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-Hydroxybenzotriazole (HOBt) to facilitate the amide bond formation and minimize racemization. researchgate.net The reaction is typically stirred at room temperature until completion.

Chromatographic Separation (HPLC): The resulting diastereomeric mixture can be directly analyzed by reversed-phase HPLC using a standard achiral column (e.g., C18). researchgate.net The different spatial arrangements of the diastereomers lead to different interactions with the stationary phase, resulting in different retention times and baseline separation of the two peaks. The relative area of each peak corresponds to the proportion of each enantiomer in the original sample, allowing for the determination of enantiomeric excess (e.e.).

Spectroscopic Analysis (NMR): In ¹H NMR spectroscopy, the protons in each diastereomer are in chemically non-equivalent environments. This non-equivalence results in distinct chemical shifts (Δδ) for corresponding protons near the newly formed stereocenter. rsc.org By comparing the NMR spectrum of the derivatized sample with that of a reference standard of known configuration, the absolute stereochemistry of the analyte can be assigned.

The selection of the appropriate chiral derivatizing agent is crucial for successful stereochemical assignment. The ideal CDA should react quantitatively with the analyte under mild conditions without causing racemization and should produce diastereomers that are easily separable and detectable. researchgate.net

The following table details several common chiral derivatizing agents suitable for the carboxylic acid moiety present in this compound or its chiral analogues.

Interactive Data Table: Chiral Derivatizing Agents for Carboxylic Acids

| Chiral Derivatizing Agent (CDA) | Target Functional Group | Coupling Agents | Typical Analytical Method | Key Advantages |

| (R)- or (S)-1-Aminoindan | Carboxylic Acid | EDC, HOBt | HPLC-UV/MS | Good resolution for many profen drugs and related acids. nih.gov |

| L-Prolinamide | Carboxylic Acid | EDC, HOBt | HPLC-UV/MS | Readily available and provides efficient separation for various carboxylic acids. nih.gov |

| (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP) | Carboxylic Acid | EDC, HOBt | HPLC-MS | High reactivity and sensitivity in mass spectrometry detection. nih.gov |

| (R,R)- or (S,S)-1,2-Diphenylethylenediamine (DPE) | Carboxylic Acid | Carbodiimides | HPLC-UV/Fluorescence | Forms rigid derivatives, often leading to excellent chromatographic resolution. |

| (R)-(+)-4-(3-aminopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-APy) | Carboxylic Acid | 2,2'-dipyridyl disulfide, triphenylphosphine | HPLC-Fluorescence | Highly sensitive detection due to the fluorescent tag, suitable for trace analysis. |

| N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) | Carboxylic Acid | EDC, HOBt | HPLC-UV/MS | Contains a permanent positive charge, enhancing MS detection sensitivity. researchgate.net |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interaction Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and interactions of this compound in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to elucidate the connectivity of atoms and the spatial arrangement of the molecule.

In the ¹H NMR spectrum of the related compound N-(3-phenylpropanoyl)glycine, characteristic signals corresponding to the protons of the phenyl group, the methylene (B1212753) groups of the propanoyl chain, and the glycine moiety are observed. nih.gov For instance, the aromatic protons typically appear in the downfield region (around 7.2-7.3 ppm), while the methylene protons adjacent to the carbonyl group and the phenyl group, as well as the glycine methylene protons, resonate at distinct chemical shifts in the upfield region. nih.gov The integration of these signals provides quantitative information about the number of protons in each chemical environment.

For N-methylglycine (sarcosine), a key component of the target molecule, ¹H NMR spectra reveal signals for the N-methyl group, the methylene group, and the carboxylic acid proton. researchgate.net The chemical shifts of these protons are sensitive to the solvent and the presence of other interacting molecules. researchgate.net

2D NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are instrumental in correlating protons to their directly attached carbon atoms. nih.gov This provides unambiguous assignment of the carbon skeleton. For N-(3-phenylpropanoyl)glycine, HSQC spectra show correlations between the aromatic protons and their corresponding carbons (around 127-129 ppm), as well as the aliphatic protons and their carbons (around 32-42 ppm). nih.gov

The following table summarizes typical ¹H NMR chemical shifts for a related compound, N-(3-Phenylpropanoyl)glycine, which provides insight into the expected spectral features of this compound.

| Proton Type | Typical Chemical Shift (ppm) in CDCl₃ |

| Phenyl Protons | 7.19 - 7.30 |

| Glycine CH₂ | 4.05 - 4.06 |

| Propanoyl CH₂ (adjacent to phenyl) | 2.96 - 2.99 |

| Propanoyl CH₂ (adjacent to carbonyl) | 2.56 - 2.59 |

| Data sourced from the Human Metabolome Database for N-(3-Phenylpropanoyl)glycine. nih.gov |

Advanced Mass Spectrometry (MS) for Molecular Characterization and Quantitative Profiling

Advanced Mass Spectrometry (MS) is an indispensable tool for the precise determination of the molecular weight and elemental composition of this compound. Furthermore, tandem mass spectrometry (MS/MS) techniques provide valuable information about the compound's structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) can determine the monoisotopic mass of a molecule with high accuracy, allowing for the confident determination of its elemental formula. For the related compound N-(3-phenylpropanoyl)glycine, the monoisotopic molecular weight has been determined to be 207.089543287 Da. hmdb.ca

Liquid chromatography coupled with mass spectrometry (LC-MS) is a common technique for the analysis of N-acyl glycines. researchgate.net In LC-MS/MS experiments, the precursor ion corresponding to the protonated or deprotonated molecule is selected and fragmented. The resulting product ions are characteristic of the molecule's structure. For N-acyl glycines, common fragmentation patterns involve cleavage of the amide bond, leading to the formation of ions corresponding to the acyl group and the glycine moiety. researchgate.net

The fragmentation patterns of N-acyl glycines can be influenced by derivatization. For instance, derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) can improve chromatographic retention and enhance detection sensitivity. researchgate.net The MS/MS spectra of these derivatives show characteristic fragment ions that can be used for identification and quantification. researchgate.net

Below is a table summarizing the key mass spectrometry data for the closely related compound, N-(3-Phenylpropanoyl)glycine.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₃NO₃ |

| Average Molecular Weight | 207.2258 Da |

| Monoisotopic Molecular Weight | 207.089543287 Da |

| Precursor m/z ([M-H]⁻) | 206.0822673 |

| Data sourced from the Human Metabolome Database. nih.govhmdb.ca |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Forces

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and the nature of intermolecular interactions, such as hydrogen bonding.

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. These include:

N-H stretching: In the case of the unmethylated analog, N-(3-phenylpropanoyl)glycine, an N-H stretching vibration is expected in the region of 3300 cm⁻¹. For the N-methylated compound, this band would be absent.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

C=O stretching: The amide and carboxylic acid carbonyl groups will give rise to strong absorption bands in the region of 1600-1750 cm⁻¹. The exact position of these bands is sensitive to hydrogen bonding.

C-N stretching and N-H bending: These vibrations are typically found in the fingerprint region of the spectrum (below 1600 cm⁻¹).

Aromatic C=C stretching: These vibrations usually appear as a series of bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. For instance, in glycine, strong Raman bands are observed for C-C stretching (around 899 cm⁻¹), NH₃ and CH₂ twisting (1332 cm⁻¹), and a coupled NH₃ wagging and COO stretching mode (1413 cm⁻¹). researchgate.net Similar characteristic bands would be expected for this compound, with shifts corresponding to the specific molecular structure.

The following table presents typical vibrational frequencies for functional groups found in glycine, a core component of the target molecule.

| Vibrational Mode | Typical Frequency (cm⁻¹) in Glycine |

| C-C stretching | 899 |

| NH₃ and CH₂ twisting | 1332 |

| NH₃ wagging and COO stretching | 1413 |

| CH₂ scissoring | 1448 |

| Data based on studies of glycine. researchgate.netresearchgate.net |

X-ray Crystallography for Atomic-Level Structural Determination of Related Compounds

The process involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. wikipedia.org This pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined with high precision. wikipedia.org This information reveals bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation in the solid state.

For amino acids and their derivatives, X-ray crystallography has been instrumental in understanding their zwitterionic nature in the solid state and the intricate network of hydrogen bonds that govern their crystal packing. nih.govcardiff.ac.uk For example, studies on d-alanine (B559566) have revealed the N—H⋯O hydrogen bonds between adjacent molecules in the crystal structure. nih.gov

In the context of this compound, an X-ray crystal structure would reveal the planarity of the amide bond, the conformation of the 3-phenylpropanoyl group, and the orientation of the N-methyl and glycine moieties. It would also elucidate any intermolecular hydrogen bonding involving the carboxylic acid group and the amide carbonyl oxygen, which are crucial for understanding the compound's solid-state properties.

Computational Chemistry and in Silico Modeling of N Methyl N 3 Phenylpropanoyl Glycine

Conformational Analysis and Prediction of N-Methylation Effects on Molecular Geometry

Conformational analysis is crucial for understanding the three-dimensional structure of N-methyl-N-(3-phenylpropanoyl)glycine, which dictates its biological activity. The introduction of a methyl group on the amide nitrogen (N-methylation) significantly influences its conformational preferences compared to its non-methylated counterpart, N-(3-phenylpropanoyl)glycine.

Computational studies on N-methylated amino acid derivatives have shown that N-methylation can induce a shift from an antiperiplanar to a synperiplanar conformation around the O=C–N–X dihedral angle. nih.gov For this compound, this would mean a change in the spatial relationship between the carbonyl group and the substituents on the nitrogen atom. These conformational changes are driven by a combination of steric repulsion and electronic effects, which can be modeled to predict the most stable conformers. The preference for specific conformations, such as β-turns or extended structures, is highly dependent on the local chemical environment and the chirality of neighboring residues in larger peptides. researchgate.netnih.gov

| Geometric Parameter | Effect of N-Methylation | Rationale |

|---|---|---|

| Amide Bond Conformation (ω) | Increased population of cis isomer | Lowered energy barrier for cis-trans isomerization. rsc.org |

| Backbone Dihedral Angles (φ, ψ) | Restricted rotational freedom | Steric hindrance from the methyl group limits accessible conformations. researchgate.net |

| Preferred Conformation | Shift from planar to non-planar geometry | Steric effects can disrupt the planarity of the N-acylhydrazone (NAH) moiety in similar structures. nih.gov |

| Overall Structure | Favors more extended forms over compact structures | The methyl group can sterically prevent the formation of tighter folds. researchgate.net |

Quantum Chemical Methods (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum chemical methods are essential for calculating the electronic properties and predicting the reactivity of molecules from first principles. mdpi.com Density Functional Theory (DFT) is a widely used method that determines the electronic structure of a molecule based on its electron density. mdpi.com These calculations provide valuable data on properties that are difficult to measure experimentally.

For this compound, DFT calculations can be used to determine a range of electronic descriptors. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. rsc.org Studies on similar N-methylated amino acid derivatives have shown that N-methylation tends to increase the HOMO energy (making it less negative) and decrease the HOMO-LUMO gap, suggesting an increase in reactivity. rsc.org

Natural Bond Orbital (NBO) analysis, another quantum chemical tool, can reveal changes in the electron density distribution upon N-methylation. nih.gov For instance, the carbonyl carbon may become more electron-deficient, which can be correlated with experimental data like 13C NMR chemical shifts. nih.gov Furthermore, these methods can calculate properties such as dipole moment, polarizability, and solvation energy, which are crucial for understanding the molecule's solubility and interactions in different environments. rsc.org DFT calculations have shown that N-methylation generally leads to an increase in dipole moment and polarizability, and can result in the molecule becoming more water-soluble (more negative Gibbs free energy of solvation, ΔGsolv). rsc.org

| Electronic Property | Predicted Change Upon N-Methylation | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Increases (becomes less negative) | Indicates a greater ability to donate electrons. rsc.org |

| LUMO Energy (ELUMO) | Decreases | Indicates a greater ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Decreases | Suggests higher chemical reactivity. rsc.org |

| Dipole Moment (µ) | Increases | Affects intermolecular interactions and solubility. rsc.org |

| Polarizability (α) | Increases | Relates to the molecule's response to an electric field. rsc.org |

| Gibbs Free Energy of Solvation (ΔGsolv) | Becomes more negative | Suggests increased aqueous solubility. rsc.org |

Molecular Docking and Dynamics Simulations in Ligand-Protein Interaction Studies

Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein. rjpbr.com

Molecular docking predicts the preferred orientation of the ligand when bound to a protein's active site. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their binding affinity. dergipark.org.tr For this compound, docking studies could identify potential protein targets and elucidate the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The results, often expressed as a docking score or binding energy, help in ranking potential drug candidates and understanding their mode of action.

Following docking, MD simulations can provide a more dynamic and detailed view of the ligand-protein interaction over time. embopress.orgnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights into the flexibility of both the ligand and the protein. researchgate.net This allows for the assessment of the stability of the docked pose, the observation of conformational changes in the protein upon ligand binding, and the calculation of more accurate binding free energies. Such simulations can reveal, for example, how water molecules mediate interactions in the binding site or how subtle changes in the ligand's structure affect its binding dynamics. nih.gov

Computational Approaches for Chirality and Stereoisomer Discrimination

While this compound itself is not chiral, computational methods are vital for studying chirality in related or more complex structures where stereoisomerism is possible. For instance, if the glycine (B1666218) moiety were replaced by a chiral amino acid, or if substituents on the phenyl ring created a chiral center, computational techniques would be indispensable for discriminating between stereoisomers.

Computational chemistry can predict the properties of different enantiomers or diastereomers. Methods like DFT can be used to calculate the optimized geometries and relative energies of different stereoisomers, determining which is more stable. researchgate.net A significant application is the prediction of chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. By simulating these spectra for a specific stereoisomer (e.g., the R or S configuration), and comparing the result to experimentally measured spectra, the absolute configuration of a chiral molecule can be determined.

Furthermore, computational models can explain the origins of stereoselectivity in chemical reactions. By modeling the transition states for the formation of different stereoisomers, chemists can understand why one isomer is formed preferentially. nih.gov In the context of ligand-protein interactions, molecular docking and dynamics can also be used to discriminate between stereoisomers, as proteins are chiral environments and will typically bind one stereoisomer with higher affinity than the other. researchgate.net These simulations can reveal the specific steric and electronic interactions that lead to stereoselective binding.

Biochemical Mechanisms and Biological Pathway Engagement of N Methyl N 3 Phenylpropanoyl Glycine

Enzymatic Biotransformation and Metabolism of Acylglycine Derivatives

The metabolism of acylglycine derivatives is a critical detoxification process involving specific mitochondrial enzymes. The structure of N-methyl-N-(3-phenylpropanoyl)glycine suggests potential interactions with enzymes responsible for both the formation of acylglycines and the metabolism of N-methyl groups.

Glycine (B1666218) N-Acyltransferase (GLYAT) is a mitochondrial enzyme that plays a crucial role in detoxification by catalyzing the conjugation of an acyl-CoA molecule with glycine. wikipedia.orgwikipedia.org This process, known as glycine conjugation, converts various endogenous and xenobiotic carboxylic acids into their respective N-acylglycine derivatives, which are less toxic and more readily excreted. wikipedia.orguniprot.org The fundamental reaction catalyzed by GLYAT is:

Acyl-CoA + Glycine ⇌ N-Acylglycine + Coenzyme A wikipedia.org

GLYAT exhibits substrate specificity, with a preference for aromatic acyl-CoAs like benzoyl-CoA and salicyl-CoA, as well as some endogenous substrates like isovaleryl-CoA. uniprot.orgnih.gov The enzyme's primary function is to attach an acyl group to the amino group of glycine. wikipedia.org

Given that this compound already possesses a methyl group on the nitrogen atom of the glycine backbone, it is not a direct product of the canonical GLYAT reaction, as the nitrogen is already substituted. The substrate for GLYAT is glycine, not N-methylglycine. wikipedia.orgnih.gov Therefore, the biotransformation of this compound is unlikely to involve its synthesis by GLYAT from N-methylglycine. Instead, its metabolic fate might involve enzymatic cleavage, but its formation would likely proceed through a different pathway, possibly the acylation of previously formed N-methylglycine (sarcosine).

Glycine N-Methyltransferase (GNMT) is a key enzyme in methyl group metabolism that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to glycine, producing N-methylglycine (sarcosine) and S-adenosyl-L-homocysteine (SAH). uniprot.orgwikipedia.orghmdb.ca This reaction is central to regulating the cellular ratio of SAM to SAH, a critical index known as the "methylation potential" that influences numerous cellular methylation reactions, including the epigenetic modification of DNA and histones. researchgate.netmedlineplus.govoaepublish.com

The reaction is as follows: S-adenosyl-L-methionine + Glycine ⇌ S-adenosyl-L-homocysteine + Sarcosine (B1681465) (N-methylglycine) wikipedia.org

The N-methylglycine moiety of this compound is structurally identical to sarcosine. This strongly suggests that GNMT is involved in the synthesis of the precursor required for the formation of the final compound. nih.govhmdb.ca By producing sarcosine, GNMT provides the N-methylated amino acid backbone that can then be acylated with 3-phenylpropanoyl-CoA by another, yet to be specified, acyltransferase to form this compound. The activity of GNMT is thus a critical determinant of the availability of one of the core building blocks of this molecule. nih.gov

| Enzyme | Gene | Substrates | Products | Primary Function | Relevance to this compound |

|---|---|---|---|---|---|

| Glycine N-Acyltransferase (GLYAT) | GLYAT | Acyl-CoA, Glycine | N-Acylglycine, Coenzyme A | Detoxification of xenobiotic and endogenous acids. wikipedia.orguniprot.org | Unlikely to synthesize the compound due to the N-methyl group, but acts on the general class of acylglycines. |

| Glycine N-Methyltransferase (GNMT) | GNMT | S-adenosyl-L-methionine, Glycine | S-adenosyl-L-homocysteine, Sarcosine (N-methylglycine) | Regulates methyl group metabolism and produces sarcosine. uniprot.orgmedlineplus.govoaepublish.com | Synthesizes the N-methylglycine (sarcosine) moiety of the compound. nih.gov |

Involvement in Glycine and One-Carbon Metabolic Pathways

The metabolism of this compound is predicted to intersect with core metabolic networks, specifically the glycine and one-carbon pathways. If the compound is hydrolyzed to release N-methylglycine (sarcosine), this molecule can be further metabolized by the enzyme sarcosine dehydrogenase (SARDH). nih.govmdpi.com

SARDH catalyzes the demethylation of sarcosine to regenerate glycine. In this process, the methyl group is transferred to tetrahydrofolate (THF), a key carrier in one-carbon metabolism, to form 5,10-methylenetetrahydrofolate (CH2-THF). mdpi.comnih.gov This reaction directly links the N-methyl group to the cellular one-carbon pool. ontosight.airesearchgate.net One-carbon units are essential for the de novo synthesis of purines and thymidylate (a DNA precursor) and for the remethylation of homocysteine to methionine, which is required to regenerate SAM. mdpi.comnih.govnih.gov

Therefore, the catabolism of this compound could serve as a source of one-carbon units, influencing nucleotide biosynthesis, amino acid homeostasis, and epigenetic regulation. researchgate.netnih.gov This positions the compound as a potential participant in the intricate network that balances cell proliferation, maintenance, and repair. nih.gov

Modulation of Biological Transport Systems: Focus on Glycine Transporters (e.g., GLYT1)

Glycine transporters (GlyT) are responsible for regulating the concentration of glycine in the extracellular space, which is critical for neurotransmission. nih.gov GlyT1, in particular, is found in both glial cells and neurons and plays a role in clearing glycine from the synaptic cleft. researchgate.net This is important at glutamatergic synapses, where glycine acts as a mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors. researchgate.net

N-methylglycine (sarcosine) is a known endogenous competitive inhibitor of the GlyT1 transporter. nih.govmedchemexpress.com By blocking GlyT1, sarcosine elevates extracellular glycine levels, thereby enhancing the activation of NMDA receptors. nih.govscilit.com This mechanism has been investigated for its therapeutic potential in conditions associated with NMDA receptor hypofunction. nih.govwindows.net

As this compound is a derivative of N-methylglycine, it is plausible that it could also interact with GlyT1. The presence of the large, lipophilic 3-phenylpropanoyl group would significantly alter its chemical properties compared to sarcosine, likely affecting its binding affinity and modulatory activity at the transporter. frontiersin.org Any interaction could potentially influence glycinergic and glutamatergic neurotransmission, making GlyT1 a key target for investigation into the compound's neurobiological effects.

| Transport System | Known Modulator | Mechanism of Action | Physiological Consequence | Potential Role of this compound |

|---|---|---|---|---|

| Glycine Transporter 1 (GLYT1) | N-methylglycine (Sarcosine) | Competitive inhibition of glycine reuptake. nih.govmedchemexpress.com | Increased synaptic glycine levels; potentiation of NMDA receptor function. researchgate.net | May act as a modulator (agonist or antagonist) of GLYT1, with activity influenced by its acyl group. |

Investigation of Cellular Regulatory Mechanisms Influenced by Acylglycines (e.g., Autophagy and Immunomodulation in vitro)

While direct evidence linking this compound to specific cellular regulatory mechanisms is scarce, the activities of related acylglycines and glycine itself provide a basis for hypothesized effects on processes like autophagy and immunomodulation.

Autophagy: Autophagy is a fundamental catabolic process where cells degrade and recycle their own components to maintain homeostasis and survive stress. nih.govneuroquantology.com It is tightly regulated by nutrient-sensing signaling pathways, including those involving mTOR and AMPK. mdpi.commdpi.com While glycine has been shown to have broad cytoprotective effects, this has not been directly linked to the formation of acylglycines. nih.gov The metabolic pathways that acylglycines are part of, such as fatty acid and amino acid metabolism, are intricately connected to the cellular energy status that regulates autophagy. elsevierpure.com However, a direct modulatory role for acylglycines on the core autophagic machinery has not been established and remains an area for future research.

Immunomodulation: Post-translational modification of proteins by acylation is a known mechanism for regulating immune cell function and signaling. mdpi.com Research on other glycine derivatives has demonstrated potential immunomodulatory effects. For instance, azeloglycine, an acylated glycine derivative, has been shown in vitro to down-regulate the expression of pro-inflammatory mediators. nih.gov This suggests that molecules within the broader class of acylglycines may possess the ability to influence immune responses. The specific nature of the acyl group is a key determinant of biological activity. Therefore, it is plausible that this compound could exhibit immunomodulatory properties, potentially influencing inflammatory pathways, though this requires direct experimental validation.

Structure Activity Relationship Sar Studies of N Methyl N 3 Phenylpropanoyl Glycine Analogs

Elucidating the Influence of N-Methylation on Bioactivity and Target Affinity

N-methylation, the substitution of a hydrogen atom with a methyl group on the nitrogen of the glycine (B1666218) backbone, can profoundly impact the bioactivity and target affinity of N-(3-phenylpropanoyl)glycine analogs. This single modification can induce significant changes in the molecule's conformational flexibility, hydrogen bonding capacity, and lipophilicity, which in turn dictate its interaction with biological targets.

One of the primary effects of N-methylation is the restriction of the conformational freedom of the peptide backbone. The presence of the methyl group can favor an extended conformation and influence the cis-trans isomerization of the amide bond. nih.gov This can pre-organize the molecule into a bioactive conformation, leading to enhanced affinity for its target. Conversely, if the target requires a different bound conformation, N-methylation can lead to a decrease or loss of activity.

The replacement of the N-H proton with an N-methyl group eliminates a hydrogen bond donor. nih.gov If this hydrogen bond is crucial for anchoring the molecule in the binding pocket of a receptor or enzyme, N-methylation will result in a loss of affinity. However, if the N-H group is not involved in a critical hydrogen bond or is situated in a hydrophobic pocket, its methylation can enhance binding through increased lipophilicity and van der Waals interactions.

Studies on N-acyl-Sar-boroPro analogs (where Sar is N-methylglycine) have shown that N-methylation can lead to a decrease in inhibitory activity against certain enzymes like fibroblast activation protein (FAP), while retaining potent activity against others like prolyl oligopeptidase (POP). This demonstrates that the effect of N-methylation is highly dependent on the specific target.

The influence of N-methylation on bioactivity is summarized in the table below, based on findings from related N-acylglycine analogs.

| Analog Type | Target | Effect of N-Methylation | Reference |

|---|---|---|---|

| N-acyl-boroPro | Fibroblast Activation Protein (FAP) | Decreased inhibitory activity | nih.gov |

| N-acyl-boroPro | Dipeptidyl Peptidase-4 (DPP4) | Retained selectivity | nih.gov |

| N-acyl-boroPro | Prolyl Oligopeptidase (POP) | Retained potent inhibitory activity | nih.gov |

Systematic Variation of the Acyl Chain and Phenylpropanoyl Moiety and its Functional Consequences

The acyl chain and the phenylpropanoyl moiety are key determinants of the pharmacological profile of N-acylglycine derivatives. Systematic variations in these parts of the molecule have been shown to have significant functional consequences, affecting both potency and selectivity for various biological targets.

Alterations to the length, saturation, and branching of the acyl chain can modulate the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic binding pockets. For instance, in the development of glycine transporter 2 (GlyT2) inhibitors, modifications to the acyl chain of N-acyl amino acids were critical in achieving nanomolar affinity. nih.gov

The phenylpropanoyl moiety offers a scaffold for introducing various substituents on the phenyl ring. These substituents can alter the electronic properties and steric bulk of the molecule, leading to changes in target affinity. For example, in a series of glycine benzamides acting as agonists for the GPR139 receptor, the position and nature of substituents on the phenyl ring had a pronounced effect on potency. A chloro substituent at the meta position was found to confer excellent potency. nih.gov

The table below illustrates the impact of acyl chain and phenyl moiety variations on the activity of related N-acylglycine analogs.

| Analog Series | Target | Key Modification | Functional Consequence | Reference |

|---|---|---|---|---|

| N-acyl amino acids | Glycine Transporter 2 (GlyT2) | Variation of lipid analogues as acyl chains | Achieved nanomolar affinity and selectivity | nih.gov |

| Glycine benzamides | GPR139 Receptor | Meta-chloro substitution on the phenyl ring | Excellent potency (EC50 = 16 nM) | nih.gov |

| Brevicidine and laterocidine analogues | Gram-negative bacteria | Replacement of branched lipid tail with linear fatty acids | Optimal lipid chain lengths determined for strong activity | rsc.org |

The Role of the Glycine Backbone in Molecular Recognition and Interaction

The glycine backbone serves as a central scaffold in N-methyl-N-(3-phenylpropanoyl)glycine and its analogs, playing a crucial role in molecular recognition and interaction with biological targets. While seemingly simple, the glycine unit provides a specific spatial arrangement for the N-acyl and C-terminal groups, which is essential for proper binding.

The amide bond of the glycine backbone is a key feature, capable of participating in hydrogen bonding with receptor or enzyme active sites. The carboxylate group can form ionic interactions or hydrogen bonds, further anchoring the molecule. The flexibility of the glycine backbone allows the molecule to adopt different conformations to fit into various binding pockets.

In studies of GPR139 receptor agonists, replacing the glycine linker with other amino acids such as alanine (B10760859), serine, or phenylalanine was explored. While L-alanine showed some tolerance, glycine was found to provide excellent potency, highlighting the importance of the specific glycine backbone in this context. nih.gov The preference for the natural L-configuration of amino acid linkers in some cases suggests that the stereochemistry of the backbone is critical for optimal interaction. nih.gov

The significance of the glycine backbone is further underscored by the development of selective inhibitors for the glycine transporter 2 (GlyT2). By synthesizing lipid analogues with a range of amino acid head groups, researchers demonstrated that the nature of the amino acid directly impacts the inhibitory activity and selectivity, with N-acyl glycines showing promise. nih.gov

Rational Design Principles for Modulating Enzyme Inhibition and Receptor Agonism/Antagonism

The rational design of analogs of this compound with modulated enzyme inhibitory or receptor modulatory activity relies on a deep understanding of the SAR principles discussed in the preceding sections. Structure-based design, where the three-dimensional structure of the target enzyme or receptor is known, is a powerful approach. 182.160.97

For enzyme inhibitors, the design process often starts with a substrate analog. By incorporating features that mimic the transition state of the enzymatic reaction, highly potent inhibitors can be developed. 182.160.97 The introduction of functional groups that can form covalent bonds with active site residues can lead to irreversible inhibitors. The choice of the acyl chain and modifications to the phenylpropanoyl moiety can be guided by the topology and chemical nature of the enzyme's active site to maximize favorable interactions and selectivity.

In the design of receptor agonists or antagonists, the goal is to create molecules that can bind to the receptor and either elicit a biological response (agonism) or block the action of the endogenous ligand (antagonism). The conformational constraints imposed by N-methylation can be exploited to lock the molecule in a conformation that is favorable for binding to a specific receptor subtype. Modifications to the acyl chain and phenyl ring can be used to fine-tune the binding affinity and intrinsic activity. For instance, identifying key interactions through computational modeling can guide the synthesis of analogs with improved potency and selectivity for targets like the glycine receptor. nih.govresearchgate.net

The table below outlines some rational design principles for modulating the activity of N-acylglycine analogs.

| Design Principle | Objective | Approach | Example Application | Reference |

|---|---|---|---|---|

| Structure-Based Design | Enhance enzyme inhibition | Utilize 3D structure of the target to design complementary inhibitors. | Designing inhibitors for various enzymes by understanding active site interactions. | 182.160.97 |

| Conformational Restriction | Improve receptor selectivity | Introduce structural modifications like N-methylation to favor a specific bioactive conformation. | Modulating activity of peptides and other flexible molecules. | nih.gov |

| Bioisosteric Replacement | Optimize pharmacokinetic properties | Replace functional groups with others that have similar steric and electronic properties but improved metabolic stability or solubility. | Improving drug-like properties of lead compounds. | rsc.org |

| Pharmacophore Modeling | Discover novel active compounds | Identify the essential 3D arrangement of functional groups required for activity and use it to screen for new molecules. | Identifying new agonists for GPR139. | nih.gov |

Advanced Research Applications: N Methyl N 3 Phenylpropanoyl Glycine As a Chemical Scaffold

Integration into Peptidomimetic and Peptoid Architectures

The core of N-methyl-N-(3-phenylpropanoyl)glycine is an N-substituted glycine (B1666218), the fundamental building block of peptoids. escholarship.org Peptoids are a significant class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the alpha-carbon, as seen in peptides. mdpi.commedchemexpress.com This structural shift confers several advantageous properties. The this compound structure can be viewed as a specialized peptoid monomer.

The integration of such building blocks into larger oligomers allows for the creation of peptidomimetic and peptoid architectures with precise control over their chemical and physical properties. Unlike peptides, the peptoid backbone lacks the amide hydrogen bond donors, which fundamentally alters their conformational behavior and intermolecular interactions. nih.gov The N-methyl group, a common feature in naturally occurring non-canonical amino acids like sarcosine (B1681465) (N-methylglycine), further influences the molecule's properties. nih.gov The 3-phenylpropanoyl group serves as a specific side chain, which can be systematically varied to explore structure-activity relationships (SAR) in drug discovery campaigns. The modular synthesis of peptoids, often employing the submonomer method, allows for the straightforward incorporation of diverse building blocks like this compound, enabling the rapid generation of chemical libraries for screening. escholarship.orgresearchgate.net

| Feature | Peptide Backbone | Peptoid Backbone (e.g., from this compound) |

| Side Chain Position | α-carbon | Nitrogen Atom |

| Backbone Chirality | Chiral (Typically L-amino acids) | Achiral |

| Hydrogen Bond Donor | Amide N-H present | Amide N-H absent |

| Conformational Driver | H-bonding, dihedral angles (φ, ψ) | Steric interactions, dihedral angles (φ, ψ, ω) |

Strategies for Enhancing Proteolytic Resistance and Conformational Control in Peptide Analogs

A primary limitation of peptide-based therapeutics is their susceptibility to degradation by proteases. The structure of this compound incorporates two key features that inherently confer proteolytic resistance. Firstly, as a peptoid-like building block, the side chain is shifted to the nitrogen atom. This alteration makes the backbone unrecognizable to the active sites of most proteases, which are highly specific for the L-α-amino acid structure of natural peptides. nih.gov

Secondly, the N-methylation of the backbone amide bond is a well-established strategy for increasing metabolic stability. nih.govmdpi.com The methyl group sterically hinders the approach of protease enzymes, effectively shielding the adjacent amide bond from cleavage. This dual protection makes scaffolds like this compound highly valuable for designing peptide analogs with extended biological half-lives.

| Modification Strategy | Mechanism of Action | Resulting Property |

| N-Acyl Side Chain | Mimics peptoid structure, backbone is not a natural peptide substrate. | Enhanced proteolytic resistance. escholarship.orgresearchgate.net |

| N-Methylation | Steric hindrance at the amide bond; removal of H-bond donor. | Enhanced proteolytic resistance and conformational constraint. nih.govnih.gov |

| Combined N-Substitution | Alters backbone stereoelectronics and sterics. | Control over cis/trans amide bond isomerization and overall molecular shape. nih.govacs.org |

Design and Synthesis of Molecular Probes for Biochemical Pathways

Molecular probes are essential tools for elucidating the function of enzymes and proteins within complex biochemical pathways. The this compound scaffold is well-suited for the rational design of such probes. Its structure can be systematically modified to incorporate reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling of target proteins.

For instance, the phenyl ring of the 3-phenylpropanoyl group can be functionalized without altering the core N-acyl-N-methylglycine backbone. A common strategy involves introducing an azide (B81097) or alkyne group, which can then be used in bioorthogonal "click" chemistry reactions to attach a fluorescent dye or an affinity tag. This allows for the visualization or isolation of proteins that interact with the probe.

Furthermore, derivatives of this scaffold can be designed as activity-based probes (ABPs) to study enzyme function directly in a cellular context. By incorporating a mild electrophile or a photo-crosslinking group, the probe can be made to covalently bind to the active site of a target enzyme, such as a hydrolase that processes N-acyl amino acids. The N-acyl-N-alkylsulfonamide (NASA) chemistry, for example, has been used to create acylation probes that target proximal lysine (B10760008) residues on a protein of interest, demonstrating the potential for N-acyl compounds in probe development. nih.gov The synthesis of such probes often involves standard peptide coupling chemistry or acylation of N-methylglycine (sarcosine), making them accessible for broad application in chemical biology.

Exploration as a Scaffold for Ligands Targeting Neuromodulatory Systems

The central nervous system (CNS) presents numerous targets for therapeutic intervention. The this compound scaffold is particularly relevant for designing ligands that target neuromodulatory systems, especially those involving glycine. Glycine acts as a major inhibitory neurotransmitter at strychnine-sensitive glycine receptors and also as a mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors. nih.gov

The synaptic concentration of glycine is regulated by specific glycine transporters, GlyT1 and GlyT2. Inhibition of these transporters can modulate neuronal activity, making them attractive targets for conditions like schizophrenia (GlyT1) and chronic pain (GlyT2). nih.gov Research has shown that N-acylglycines are a class of endogenous lipids that can act as potent and selective inhibitors of GlyT2. nih.govnih.gov The acyl chain length and saturation are critical for potency and selectivity. nih.gov

The this compound structure represents a synthetic analog within this chemical space. The 3-phenylpropanoyl group provides a defined, rigid, and lipophilic acyl component, while the N-methylglycine core mimics the endogenous ligand. The N-methyl group can offer advantages over simple N-acylglycines by enhancing metabolic stability and potentially improving blood-brain barrier permeability. By modifying the acyl chain—for example, by changing the substitution pattern on the phenyl ring or altering the linker length—researchers can systematically explore the structure-activity relationship to develop highly potent and selective ligands for glycine transporters or other CNS targets.

| Compound Class | Target | Therapeutic Potential | Relevance of Scaffold |

| N-Acylglycines | Glycine Transporter 2 (GlyT2) | Analgesia (Chronic Pain) | The core structure mimics this class of endogenous neuromodulators. nih.govnih.gov |

| Sarcosine (N-methylglycine) Analogs | Glycine Transporter 1 (GlyT1) | Schizophrenia (Cognitive Symptoms) | The N-methylglycine backbone is a known GlyT1 inhibitor. |

Future Perspectives and Emerging Research Directions for N Methyl N 3 Phenylpropanoyl Glycine

Development of Innovative and Sustainable Synthetic Routes

The chemical synthesis of N-methyl-N-(3-phenylpropanoyl)glycine and related compounds has traditionally relied on methods that often involve hazardous solvents and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to enhance efficiency, reduce environmental impact, and improve safety. advancedchemtech.comrsc.org

Key areas of development include:

Green Solvents: A major focus is replacing conventional solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with more environmentally benign alternatives. rsc.orgacs.org Research is exploring the use of water, ethanol, or biomass-derived solvents such as propylene (B89431) carbonate and 2-methyltetrahydrofuran (B130290) (2-MeTHF) for the acylation and coupling steps. advancedchemtech.comacs.orgnih.gov

Enzymatic Catalysis: Biocatalysis, particularly using enzymes like lipase, offers a highly selective and efficient route for N-acylation. researchgate.net Chemo-enzymatic processes, where an enzymatic step is integrated into a chemical synthesis pathway, can significantly increase yields and reduce the need for harsh reagents and protecting groups. researchgate.netresearchgate.net

Continuous Flow Synthesis: Moving from traditional batch processing to continuous flow reactors can dramatically reduce waste and improve control over reaction conditions. advancedchemtech.com This technology minimizes the use of excess reagents and allows for safer handling of intermediates.

Atom Economy Optimization: Future synthetic strategies will prioritize maximizing the incorporation of starting materials into the final product, thereby minimizing waste. This involves moving away from chemistries that require excessive protecting groups and activating reagents, which have a poor atom economy. nih.gov

| Parameter | Traditional Synthesis | Sustainable/Green Synthesis |

|---|---|---|

| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) | Water, Ethanol, Propylene Carbonate, 2-MeTHF advancedchemtech.comacs.org |

| Catalysis | Chemical coupling reagents | Enzymes (e.g., Lipases), Biocatalysts researchgate.net |

| Process Type | Batch processing | Continuous flow synthesis advancedchemtech.com |

| Waste Generation | High (80-90% from washes and purifications) advancedchemtech.com | Significantly reduced through solvent recycling and higher atom economy nih.gov |

| Efficiency | Often requires multiple protection/deprotection steps | Higher efficiency and selectivity, fewer steps researchgate.net |

Elucidation of Undiscovered Biological Targets and Signaling Pathways

This compound belongs to the broader family of N-acyl amino acids (NAAAs), which are recognized as endogenous signaling molecules. mdpi.comnih.gov While the biosynthesis of some N-acyl glycines involves enzymes like glycine (B1666218) N-acyltransferase (GLYAT), much remains unknown about the specific biological roles of N-methylated variants. researchgate.netmdpi.comusf.edunih.gov

Future research will focus on:

Expanding Beyond Known Pathways: The primary known role of acyl glycines is in the metabolism and detoxification of fatty acids. acs.orgsigmaaldrich.com Future studies will investigate whether this compound interacts with specific receptors, ion channels, or other signaling proteins, similar to how other NAAAs interact with G-protein coupled receptors (GPCRs) like GPR18, GPR55, and GPR92. mdpi.com

Identifying Novel Receptors: A key objective is the identification of specific molecular targets. This can be achieved using activity-based protein profiling (ABPP) with chemical probes designed from the this compound structure. This technique can help identify enzymes and receptors that directly bind to the compound in its native cellular environment. nih.gov

Metabolic Interconversion: Research is needed to understand the metabolic relationship between this compound and other lipid signaling molecules. This includes investigating its biosynthesis, potential conversion from its non-methylated counterpart, and its degradation by enzymes such as fatty acid amide hydrolase (FAAH). nih.govusf.edu

| Research Area | Objective | Potential Methodologies |

|---|---|---|

| Receptor Screening | Identify specific GPCRs, nuclear receptors, or ion channels that are modulated by the compound. | High-throughput screening assays, radioligand binding studies. |

| Enzyme Interaction | Determine if the compound is a substrate or inhibitor of key metabolic enzymes (e.g., FAAH, COX, LOX). mdpi.com | Enzyme activity assays, kinetic studies. |

| Biosynthetic Pathway Analysis | Elucidate the specific enzymes responsible for its formation (e.g., specific N-methyltransferases or GLYAT-like enzymes). nih.govnih.govnih.gov | Stable isotope labeling, genetic knockdown (siRNA) studies in cell models. researchgate.net |

| Target Deconvolution | Identify the full spectrum of protein binding partners in a cellular context. | Activity-Based Protein Profiling (ABPP), chemical proteomics. nih.gov |

Advanced In Vitro Model Systems for Mechanistic Research

To accurately investigate the biological effects of this compound, researchers are moving beyond traditional two-dimensional (2D) cell cultures, which often fail to replicate the complexity of living tissues. mdpi.com The future lies in the application of advanced in vitro models that better mimic human physiology.

Emerging model systems include:

3D Cell Cultures and Organoids: Three-dimensional (3D) culture systems, such as spheroids or organoids, allow cells to grow and interact with their surroundings in all three dimensions. mdpi.comcellqart.com These models better replicate the gradients of nutrients and oxygen found in vivo and are superior for studying complex cellular cross-talk. nih.govnih.gov For instance, liver organoids could be used to study the compound's metabolism, while neuronal organoids could elucidate its effects in a brain-like environment.

Organs-on-a-Chip (OOCs): These microfluidic devices culture human cells in continuously perfused micro-channels, recreating the functional units of organs. mdpi.comyoutube.com OOCs can model organ-level functions like liver metabolism or intestinal absorption. researchgate.netnih.gov Multi-organ chips can further be used to study the systemic effects of the compound, tracking its absorption, metabolism, and potential impact on different tissues simultaneously. nih.gov

| Model System | Description | Advantages for Studying this compound |

|---|---|---|

| 2D Cell Culture | Cells grown in a flat monolayer on plastic. | High-throughput screening, cost-effective. |

| 3D Organoids/Spheroids | Self-assembled 3D cell aggregates that mimic organ structure and function. mdpi.com | More physiologically relevant cell-cell interactions, better representation of tissue microenvironments. cellqart.com |

| Organs-on-a-Chip (OOCs) | Microfluidic devices containing living cells that simulate organ-level physiology, including mechanical forces and fluid flow. mdpi.com | Models dynamic processes like metabolism and absorption; enables multi-organ interaction studies. nih.govnih.gov |

Interdisciplinary Approaches Integrating Cheminformatics and Systems Biology

The complexity of biological systems requires an integrative approach to fully understand the role of molecules like this compound. The convergence of cheminformatics (the use of computational methods to analyze chemical data) and systems biology (the study of biological systems as a whole) offers a powerful paradigm for future research. mewburn.combenthamscience.com

Key interdisciplinary strategies include:

In Silico Target Prediction: Cheminformatics tools can be used to screen large databases of known biological targets to predict potential interactions based on the compound's chemical structure. mewburn.comyoutube.com Methods like molecular docking and shape-based similarity searching can generate hypotheses about its mechanism of action before laboratory experiments are conducted. oup.com

Predictive Metabolism Modeling: Computational models can predict the metabolic fate of the compound, identifying which cytochrome P450 enzymes are likely to modify it and what metabolites may be formed. nih.gov This helps in understanding its bioavailability and potential for drug-drug interactions.

Systems Biology and Multi-Omics Analysis: A systems-level approach involves treating cells or tissues with this compound and then measuring global changes in the proteome, transcriptome, or metabolome (multi-omics). nih.govfrontiersin.org The vast datasets generated are then analyzed to construct network models that reveal which cellular pathways and processes are perturbed by the compound, offering a holistic view of its biological impact. drugtargetreview.com

| Approach | Tool/Technique | Application to this compound Research |

|---|---|---|

| Cheminformatics | Virtual Screening / Molecular Docking | Predicts binding affinity to a panel of known protein targets (receptors, enzymes). mewburn.com |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.gov | |

| Systems Biology | Proteomics / Metabolomics | Measures global changes in protein and metabolite levels in response to the compound. drugtargetreview.com |

| Pathway and Network Analysis | Integrates multi-omics data to identify entire biological pathways affected by the compound. nih.govfrontiersin.org |

Q & A

Q. How can researchers synthesize and characterize N-methyl-N-(3-phenylpropanoyl)glycine with high purity?

Methodological Answer: Synthesis typically involves coupling 3-phenylpropanoyl chloride with N-methylglycine under alkaline conditions. Key steps include:

Reaction Setup : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

Characterization :

Q. What are optimal protocols for preparing stable aqueous solutions of this compound?

Methodological Answer: Aqueous solubility is limited (~1 mg/mL in PBS, pH 7.2). To prepare stable solutions:

Stock Solutions : Dissolve in DMSO or ethanol (30 mg/mL), then dilute in PBS. Ensure residual solvent <1% (v/v) to avoid cytotoxicity .

Direct Aqueous Preparation : Vortex vigorously in PBS for 10–15 minutes. Filter through 0.22 µm membranes to remove particulates.

Storage : Use freshly prepared solutions. For short-term storage (<24 hours), keep at 4°C with inert gas purging to prevent oxidation .

Q. How can researchers quantify this compound in biological samples (e.g., urine)?

Methodological Answer: Stable isotope dilution coupled with LC-MS/MS is the gold standard:

Internal Standards : Use deuterated analogs (e.g., d₃-N-methyl group) for precise quantification .

Sample Preparation : Acidify urine (pH 2–3) and extract via solid-phase extraction (C18 cartridges).

LC Conditions : Reverse-phase column (e.g., C18), mobile phase of 0.1% formic acid in water/acetonitrile.

MS Parameters : MRM transitions for m/z 207.2 → 132.1 (quantifier) and 207.2 → 86.1 (qualifier) .

Advanced Research Questions

Q. How does this compound inhibit bovine carboxypeptidase A, and how can this mechanism be leveraged in assay design?

Methodological Answer: The compound acts as an uncompetitive inhibitor by binding to the enzyme-substrate (E-S) complex. Key experimental considerations:

Substrate Choice : Use O-hippuryl-L-3-phenyllactic acid as the substrate to mimic physiological conditions .

Kinetic Assay : Monitor hydrolysis rates at 254 nm (UV-Vis) in 25°C, pH 7.5 buffer (ionic strength 0.2).

Data Analysis : Fit data to the Michaelis-Menten equation with uncompetitive inhibition terms to calculate .

Controls : Include competitive inhibitors (e.g., benzoxyacetic acid) to validate binding specificity .

Q. What strategies mitigate solubility limitations in cell-based studies involving this compound?

Methodological Answer:

| Solvent | Solubility (mg/mL) | Recommendations |

|---|---|---|

| PBS (pH 7.2) | ~1.0 | Use for short-term (<24 h) assays; avoid freeze-thaw cycles. |

| DMSO | ~30.0 | Dilute to ≤0.1% (v/v) in cell media to prevent solvent toxicity. |

| Ethanol | ~30.0 | Prefer for lipid-rich environments (e.g., membrane studies). |

Q. How can structural analogs of this compound be designed to enhance bioactivity or specificity?

Methodological Answer:

Electron-Withdrawing Substitutions : Introduce chloro or nitro groups on the phenyl ring to increase electrophilicity and enzyme affinity (e.g., N-(4-chlorophenyl)glycine analogs) .

Backbone Modifications : Replace the methyl group with bulkier alkyl chains (e.g., ethyl, propyl) to alter steric interactions.

In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., acyl-CoA dehydrogenases) .

Validation : Compare inhibition constants () and metabolic stability (e.g., microsomal assays) of analogs .

Q. How can researchers resolve discrepancies in this compound’s metabolic stability across in vitro and in vivo models?

Methodological Answer:

In Vitro Systems : Use liver microsomes or hepatocytes to assess phase I/II metabolism. Monitor via LC-MS for glucuronidation/sulfation products .

In Vivo Validation : Administer ¹⁴C-labeled compound in rodent models and quantify urinary metabolites (e.g., hexanoylglycine) via scintillation counting .

Species Differences : Compare metabolic rates across human, rat, and mouse models to identify interspecies variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products